3-Ethynylanisole, also known as 1-ethynyl-3-methoxybenzene, is an organic compound with the molecular formula and a molecular weight of approximately 132.16 g/mol. It appears as a colorless to light orange liquid and has a boiling point of around 90 °C at 15 mmHg and a flash point of 77 °C . The compound features an ethynyl group (−C≡CH) attached to the aromatic ring of anisole, which contributes to its unique chemical properties.
There is no current research available on the biological activity or mechanism of action of 3-Ethynylanisole.
The unique molecular structure of 3-Ethynylanisole, containing both an ethynyl group (C≡CH) and a methoxy group (CH3O-), makes it a valuable building block for organic synthesis. Researchers are exploring its use in the development of new:
-Ethynylanisole's properties allow it to participate in various chemical reactions, making it a potential candidate for creating novel materials with desired functionalities.
The ethynyl group can act as a coupling site for linking 3-ethynylanisole with other molecules, potentially leading to the development of new polymers with interesting properties.
Some studies have investigated 3-Ethynylanisole's potential biological activity. While research is still in its early stages, some findings suggest it may have:
Several methods exist for synthesizing 3-ethynylanisole:
3-Ethynylanisole serves as an important intermediate in organic synthesis, particularly in:
Several compounds share structural similarities with 3-ethynylanisole. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Anisole (Methoxybenzene) | C₈H₈O | Lacks the ethynyl group; primarily used as a solvent. |
| Phenylacetylene | C₈H₈ | Contains only an ethynyl group without methoxy substitution. |
| 4-Ethynylanisole | C₉H₈O | Ethynyl group at the para position; different reactivity profile. |
3-Ethynylanisole is unique due to its specific substitution pattern on the aromatic ring and its potential for diverse chemical transformations that are not available in simpler analogs like anisole or phenylacetylene.
The synthesis of 3-ethynylanisole emerged alongside advancements in cross-coupling methodologies during the late 20th century. A pivotal method involves the Sonogashira coupling, a palladium-catalyzed reaction between terminal alkynes and aryl halides. For instance, coupling 3-bromoanisole with acetylene gas or trimethylsilylacetylene in the presence of a copper co-catalyst yields 3-ethynylanisole. This approach, developed in the 1970s, became a cornerstone for accessing aromatic ethynyl derivatives.
Early applications focused on its utility in constructing conjugated systems for optoelectronic materials. For example, its incorporation into luminescent copper(I) complexes demonstrated its potential in photophysical studies. The compound’s stability under inert atmospheres and sensitivity to light and oxygen necessitated specialized handling protocols, which further refined synthetic workflows.
3-Ethynylanisole possesses the molecular formula C9H8O with a molecular weight of 132.16 g/mol [1] [2] [3]. The compound consists of a benzene ring substituted with a methoxy group (-OCH3) at the meta position relative to an ethynyl group (-C≡C-H), giving it the International Union of Pure and Applied Chemistry name 1-ethynyl-3-methoxybenzene [2] [4]. The Chemical Abstracts Service registry number for this compound is 768-70-7 [1] [2] [3].
The molecular structure incorporates three distinct bonding environments that contribute to its overall properties and reactivity. The benzene ring exhibits aromatic character with delocalized π-electrons distributed across the six-membered ring system [5] [6]. The methoxy substituent at the meta position introduces both inductive and resonance effects. The methoxy group acts as an electron-donating group through resonance, increasing electron density primarily at the ortho and para positions relative to its attachment point on the benzene ring [7] [8]. However, the inductive effect of the electronegative oxygen atom withdraws electron density through σ-bonds, affecting all positions on the ring but being most pronounced at positions not benefiting from resonance stabilization [8].
The ethynyl group represents a terminal alkyne functionality characterized by sp-hybridized carbon atoms forming a linear arrangement [9] [10]. The carbon-carbon triple bond consists of one σ-bond formed by end-on overlap of sp hybrid orbitals and two π-bonds formed by side-on overlap of unhybridized p orbitals [9] [10] [11]. This bonding arrangement results in a bond length of approximately 1.20-1.21 Å for the C≡C bond, which is significantly shorter than typical C-C single bonds or C=C double bonds [10] [11]. The terminal hydrogen attached to the sp-hybridized carbon exhibits enhanced acidity compared to typical C-H bonds due to the increased s-character of the sp hybrid orbital, with a pKa value around 25 [12] [13].
The combination of these structural elements creates a molecule with distinct electronic properties. The aromatic system provides stability through delocalization, while the methoxy group influences the electron density distribution around the ring [7]. The ethynyl group introduces a highly polarizable π-system that can participate in various chemical reactions while maintaining its characteristic linear geometry [14].
The thermal properties of 3-ethynylanisole reflect the influence of intermolecular forces arising from its molecular structure. The compound exists as a liquid at room temperature [3], with a predicted melting point of approximately 14.24°C [15]. This relatively low melting point is consistent with the molecular structure, where the meta-substitution pattern prevents optimal packing in the solid state compared to para-substituted analogs.
The boiling point of 3-ethynylanisole ranges from 204-210°C at atmospheric pressure [1] [16] [17], with alternative measurements showing 90°C at reduced pressure of 15 mmHg [3] [18]. These values demonstrate the compound's moderate volatility and the significant effect of pressure on boiling point, which is characteristic of organic compounds with moderate molecular weights. The boiling point is influenced by several factors including molecular weight, intermolecular hydrogen bonding capabilities, and van der Waals forces.
Comparison with structurally related compounds provides insight into the thermal behavior patterns. The 4-ethynylanisole isomer exhibits a notably different boiling point of 87-91°C at 11 mmHg and a melting point of 28-29°C [19], indicating that positional isomerism significantly affects thermal properties. Phenylacetylene, lacking the methoxy substituent, has a boiling point of 142-144°C and a much lower melting point of -44.8°C [20] [21], demonstrating the influence of the methoxy group on thermal stability and intermolecular interactions.
The thermal decomposition temperature has been reported for related alkyne compounds, with studies showing that terminal alkynes typically decompose at elevated temperatures through mechanisms involving the alkyne functionality [22]. The compound exhibits sensitivity to heat, light, and air [3], requiring careful storage conditions to maintain stability. These thermal properties make 3-ethynylanisole suitable for synthetic applications requiring moderate heating while necessitating precautions to prevent decomposition.
The solubility behavior of 3-ethynylanisole follows predictable patterns based on its molecular structure and polarity. The compound is insoluble in water [20] [23] [24], which is consistent with the general principle that alkynes and aromatic ethers exhibit poor water solubility due to their predominantly hydrophobic character [23] [24]. This insolubility stems from the inability of the compound to form significant hydrogen bonds with water molecules, despite the presence of the oxygen atom in the methoxy group.
The calculated partition coefficient (LogP) for 3-ethynylanisole is 1.67650 [4], indicating moderate lipophilicity. This value suggests that the compound has a preference for organic phases over aqueous phases, but the degree of lipophilicity is not excessive. The LogP value places 3-ethynylanisole within a range that is often considered favorable for biological activity and membrane permeability in pharmaceutical applications [25] [26].
In contrast to its water insolubility, 3-ethynylanisole demonstrates good solubility in various organic solvents. The compound is soluble in acetonitrile, chloroform, dichloromethane, and methanol [19], reflecting its compatibility with solvents of varying polarity and hydrogen bonding capacity. This broad solubility profile makes the compound versatile for synthetic applications and purification procedures.
The solubility pattern can be understood through the "like dissolves like" principle [27] [23]. The aromatic ring and ethynyl group contribute hydrophobic character, while the methoxy group introduces some polar character through the C-O bond dipole. This combination allows dissolution in moderately polar organic solvents while maintaining incompatibility with highly polar protic solvents like water [27] [28].
Studies on related aromatic compounds have shown that methoxy substitution generally decreases water solubility compared to unsubstituted aromatics [29]. The meta-substitution pattern in 3-ethynylanisole affects the overall molecular dipole and symmetry, influencing both solubility and crystallization behavior compared to ortho and para isomers.
The reactivity profile of 3-ethynylanisole encompasses both electrophilic and nucleophilic characteristics arising from different regions of the molecule. The aromatic ring system can undergo electrophilic aromatic substitution reactions, while the terminal alkyne functionality exhibits both nucleophilic and electrophilic properties depending on reaction conditions and reagents.
The benzene ring in 3-ethynylanisole is activated toward electrophilic aromatic substitution due to the electron-donating methoxy group [5] [6] [30]. The methoxy substituent increases electron density at the ortho and para positions relative to its attachment point through resonance donation of the oxygen lone pairs [7] [8]. However, the directing effects are complex due to the presence of the ethynyl group at the meta position relative to the methoxy group. The ethynyl group acts as a weak electron-withdrawing group through inductive effects, slightly deactivating the aromatic ring toward electrophilic substitution [31].
The regioselectivity of electrophilic aromatic substitution in 3-ethynylanisole is influenced by the combined effects of both substituents. The methoxy group strongly directs incoming electrophiles to the ortho and para positions relative to itself, while the ethynyl group has a much weaker meta-directing influence [30] [32]. The net result is that substitution typically occurs at positions that are ortho or para to the methoxy group but not adjacent to the ethynyl group.
The terminal alkyne functionality exhibits remarkable versatility in its reactivity profile. The terminal hydrogen is significantly acidic with a pKa around 25, making it readily removable by strong bases such as sodium amide or sodium hydride [12] [13] [33]. Upon deprotonation, the resulting acetylide anion becomes a powerful nucleophile capable of attacking electrophilic centers in alkylation reactions and additions to carbonyl compounds [12] [33].
The triple bond itself can undergo various addition reactions characteristic of alkynes. Nucleophilic additions can occur under appropriate conditions, particularly with the triple bond polarized by electron-withdrawing groups or in the presence of appropriate catalysts [34]. The compound can participate in hydrogenation reactions, halogenation, and cycloaddition reactions such as the Huisgen 1,3-dipolar cycloaddition with azides [36].
The presence of both aromatic and alkyne functionalities in the same molecule creates opportunities for selective functionalization. The different reactivity patterns allow for selective modification of either the aromatic ring or the alkyne group under appropriately chosen conditions. This dual reactivity makes 3-ethynylanisole a valuable synthetic intermediate for constructing more complex molecular architectures.
Recent studies have explored the use of terminal alkynes as catalytic centers in organic transformations [37], highlighting the emerging recognition of the alkyne functionality as more than just a synthetic building block. The compound's reactivity profile is further influenced by environmental factors such as solvent choice, temperature, and the presence of catalysts, which can significantly alter the preferred reaction pathways and product distributions.
The stability considerations for 3-ethynylanisole include sensitivity to light, air, and heat [3], which affects its handling and storage requirements. These sensitivities arise from potential oxidation of the alkyne functionality and photochemical reactions involving the aromatic system. Proper storage under inert atmosphere and refrigerated conditions helps maintain the compound's integrity for synthetic applications.
The comprehensive physicochemical profile of 3-ethynylanisole demonstrates the complex interplay between molecular structure and properties. The combination of aromatic, ether, and alkyne functionalities creates a compound with unique characteristics that distinguish it from simpler analogs. Understanding these properties is essential for predicting behavior in synthetic transformations, optimizing reaction conditions, and developing new applications for this versatile chemical building block.
Solvent-free organic synthesis has gained prominence as a sustainable alternative to traditional solution-phase chemistry [29] [30] [31]. These approaches eliminate volatile organic solvents, reduce waste generation, and often provide enhanced selectivity compared to conventional methods.
Mechanochemical synthesis through ball milling represents a particularly effective solvent-free approach for alkyne preparation [32]. High-energy ball milling at room temperature enables bond formation through mechanical activation, eliminating thermal energy requirements and enabling synthesis of products that might decompose under conventional heating conditions [33] [32].
The mechanism of mechanochemical activation involves localized high-energy impacts that facilitate bond breaking and formation without bulk heating. This approach has proven effective for preparing metal phosphide catalysts that are subsequently used in electrocatalytic applications, demonstrating the broader utility of mechanochemical synthesis [32].
Energy efficiency represents a critical consideration in sustainable synthesis design [34] [35] [36]. Low-temperature synthesis methods, microwave activation, and alternative energy sources offer pathways to reduce the environmental footprint of chemical manufacturing.
Microwave-assisted synthesis exemplifies energy-efficient methodology, reducing synthesis times from hours to minutes while maintaining or improving product yields [34] [35]. The development of specialized ceramic materials through microwave heating at 225°C demonstrates the potential for energy-efficient synthesis of complex products [34] [35].
Table 5: Green Chemistry Approaches for Alkyne Synthesis
| Method | Energy Requirement | Environmental Factor | Atom Economy (%) | Scalability |
|---|---|---|---|---|
| Solvent-Free Ball Milling | Low (Mechanical) | E-Factor: 0.1-0.5 | 85-95 | High |
| Water-Based Synthesis | Moderate (Thermal) | E-Factor: 1-3 | 70-85 | High |
| Ionic Liquid Medium | Low-Moderate | E-Factor: 0.5-2 | 75-90 | Moderate |
| Supercritical Carbon Dioxide | High (Pressure) | E-Factor: 0.2-1 | 80-92 | Low-Moderate |
| Biocatalytic Synthesis | Low (Enzymatic) | E-Factor: 0.1-0.8 | 90-98 | Moderate |
The development of bio-based synthesis routes represents an emerging frontier in sustainable alkyne chemistry [37] [38]. Biosynthetic pathways for alkyne formation have been identified in microorganisms and plants, providing inspiration for engineered biosynthesis of alkyne-containing compounds [38].
Fatty acid acetylenases represent well-studied examples of enzymes that catalyze alkyne formation through desaturation chemistry [38]. These enzymes utilize molecular oxygen and reducing equivalents to install triple bonds into fatty acid substrates, offering a template for developing biocatalytic alkyne synthesis methods.
Atom economy considerations have driven the development of more efficient alkyne synthesis methods that maximize incorporation of starting materials into final products [31] [39]. Click chemistry approaches, particularly copper-catalyzed azide-alkyne cycloaddition, exemplify high atom economy transformations that generate minimal waste [37].
The environmental factor (E-factor), defined as the ratio of waste to product mass, provides a quantitative metric for assessing synthetic efficiency [31]. Solvent-free and mechanochemical approaches typically achieve E-factors below 1, representing significant improvements over traditional solution-phase synthesis [29] [30].